N-[(furan-2-yl)methyl]-4-({4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide
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Overview
Description
“N-[(furan-2-yl)methyl]-4-({4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide” is a complex organic compound that features a quinazolinone core, a trifluoromethyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(furan-2-yl)methyl]-4-({4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide” can be approached through a multi-step process:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Furylmethyl Group: The furylmethyl group can be attached through a nucleophilic substitution reaction using 2-furylmethyl chloride.
Formation of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, to form corresponding furyl aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furyl aldehydes or carboxylic acids.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound could be investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it may interact with biological macromolecules in a specific manner.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its quinazolinone core is a common motif in many pharmacologically active compounds, suggesting possible applications in drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of “N-[(furan-2-yl)methyl]-4-({4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide” would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The trifluoromethyl group could enhance binding affinity through hydrophobic interactions, while the quinazolinone core could participate in hydrogen bonding with the target protein.
Comparison with Similar Compounds
Similar Compounds
N-[(furan-2-yl)methyl]-4-({4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide: Unique due to its combination of a quinazolinone core, trifluoromethyl group, and cyclohexanecarboxamide moiety.
N-(2-furylmethyl)-4-{[4-oxo-2-[(2-oxo-2-{[2-(methyl)phenyl]amino}ethyl)thio]quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(2-furylmethyl)-4-{[4-oxo-2-[(2-oxo-2-{[2-(chloromethyl)phenyl]amino}ethyl)thio]quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in “this compound” imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[4-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylquinazolin-3-yl]methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F3N4O4S/c31-30(32,33)23-8-2-4-10-25(23)35-26(38)18-42-29-36-24-9-3-1-7-22(24)28(40)37(29)17-19-11-13-20(14-12-19)27(39)34-16-21-6-5-15-41-21/h1-10,15,19-20H,11-14,16-18H2,(H,34,39)(H,35,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIRWUNXHIJUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F)C(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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